1-Adamantaneethanol

Description

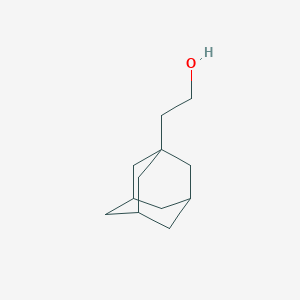

1-Adamantaneethanol (CAS 6240-11-5) is an adamantane derivative with the molecular formula C₁₂H₂₀O, characterized by an ethyl alcohol substituent attached to the adamantane core. Its structure is defined by the SMILES string OCCC12C[C@H]3C[C@H](C[C@H](C3)C1)C2 and InChI key ZBIDZPHRNBZTLT-BKUVIOGVSA-N . This compound exhibits a melting point of 66–69°C and is notable for its high binding affinity to β-cyclodextrin (Ka = 3000 M⁻¹ in D₂O/MeCN 1:1), which surpasses many analogous compounds . Applications include:

Structure

3D Structure

Propriétés

IUPAC Name |

2-(1-adamantyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O/c13-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11,13H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBIDZPHRNBZTLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30211465 | |

| Record name | 2-(Tricyclo(3.3.1.1'3,7)dec-1-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30211465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6240-11-5, 71411-98-8 | |

| Record name | Tricyclo[3.3.1.13,7]decane-1-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6240-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Tricyclo(3.3.1.1'3,7)dec-1-yl)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006240115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricyclo(3.3.1.13,7)decaneethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071411988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Tricyclo(3.3.1.1'3,7)dec-1-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30211465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tricyclo[3.3.1.13,7]decaneethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(tricyclo(3.3.1.1'3,7)dec-1-yl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.776 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Adamantaneethanol can be synthesized through several methods. One common approach involves the reduction of 1-adamantanone using sodium borohydride in the presence of ethanol. The reaction typically proceeds under mild conditions and yields the desired product with high purity .

Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of 1-adamantanone. This method employs a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions. The process is efficient and scalable, making it suitable for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Adamantaneethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to 1-adamantanone using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: Reduction of this compound can yield 1-adamantane, especially when using strong reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in ethanol.

Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.

Major Products Formed:

Oxidation: 1-Adamantanone

Reduction: 1-Adamantane

Substitution: Various substituted adamantane derivatives.

Applications De Recherche Scientifique

Common Synthetic Routes

1-Adamantaneethanol can be synthesized through several methods:

- Reduction of 1-Adamantanone : Using sodium borohydride in ethanol under mild conditions yields high-purity product.

- Catalytic Hydrogenation : In industrial settings, 1-adamantanone can be hydrogenated using metal catalysts like palladium on carbon under high pressure and temperature, making it suitable for large-scale production.

Example Reaction

The reduction of 1-adamantanone can be represented as follows:

Chemistry

This compound serves as a building block for synthesizing complex organic molecules. Its unique structure allows for the formation of various derivatives used in pharmaceuticals and polymers.

Biology

The compound is investigated for its potential as a molecular probe in biological systems. Its structural properties enable it to interact with biological macromolecules, influencing peptide binding by MHC II molecules, which is critical for immune response.

Medicine

Research indicates that this compound exhibits antiviral activity , particularly against influenza viruses. This is attributed to its ability to inhibit viral replication mechanisms, similar to other adamantane derivatives like amantadine and rimantadine.

Industry

In industrial applications, this compound is utilized in the production of high-performance materials , including lubricants and coatings. Its stability and rigidity make it suitable for applications requiring durable materials.

Antiviral Properties

Studies have shown that adamantane derivatives possess significant antiviral properties. For instance:

- Influenza Virus Inhibition : this compound has been noted for its effectiveness against influenza through inhibition of viral replication pathways.

- HIV Protease Inhibition : Research highlighted the design of potent HIV protease inhibitors incorporating adamantane moieties, demonstrating the compound's relevance in antiviral drug development .

Case Studies

- HIV Protease Inhibitors : A series of inhibitors were synthesized using this compound as a key component. These compounds showed improved binding interactions with HIV protease compared to traditional inhibitors .

- Influenza Studies : Clinical studies on adamantane derivatives have reported their efficacy in reducing influenza viral loads in infected patients .

Mécanisme D'action

The mechanism by which 1-Adamantaneethanol exerts its effects is primarily through its interaction with biological membranes. The rigid structure of the adamantane core allows it to insert into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and ion transport. Additionally, the hydroxyl group of this compound can form hydrogen bonds with biological molecules, further influencing its activity .

Comparaison Avec Des Composés Similaires

Structural and Physical Properties

The table below highlights key differences between 1-Adamantaneethanol and its structural analogs:

Binding Affinity and Functional Utility

- β-Cyclodextrin Interaction: this compound’s ethyl chain provides optimal hydrophobicity and flexibility for strong β-cyclodextrin binding, enabling stimulus-responsive drug release . In contrast, 1-adamantanemethanol’s shorter methyl chain reduces binding efficiency, limiting its use in controlled-release systems.

Thermodynamic and Solubility Trends

- Thermochemical Data: While direct enthalpy values are unavailable, adamantane alcohols generally exhibit high thermal stability due to their rigid cage structure. The ethyl chain in this compound likely increases hydrophobicity compared to 1-adamantanemethanol, affecting solubility in polar solvents .

- Polarity : The hydroxy derivative (C₁₂H₂₀O₂) has enhanced water solubility, making it suitable for aqueous-phase pharmaceutical formulations .

Drug Delivery Systems

This compound’s β-cyclodextrin binding enables localized antibiotic activation. For example, its addition to β-cyclodextrin-inhibited compounds restores antibacterial efficacy, suggesting utility in targeted therapies .

Catalysis and Material Science

Comparative Limitations

- 1-Adamantanemethanol: Lower molecular weight and reduced steric bulk limit its use in host-guest chemistry.

- Chloro/Hydroxy Derivatives: While reactive, these compounds lack the broad applicability of this compound in drug delivery due to altered solubility and binding profiles.

Activité Biologique

1-Adamantaneethanol, also known as 1-(2-hydroxyethyl)adamantane, is a derivative of adamantane that has garnered attention due to its potential biological activities. This article examines the compound's synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C₁₂H₂₀O

- Molecular Weight : 180.29 g/mol

- Melting Point : 73-75 °C

- Boiling Point : 270 °C at 1013 hPa

Synthesis of this compound

The synthesis of this compound typically involves the hydroxyethylation of adamantane derivatives. Various synthetic routes have been explored, including the use of alkyl halides and alcohols in the presence of bases or acid catalysts. The effectiveness of these methods can vary based on reaction conditions and the specific reagents used.

Biological Activities

This compound exhibits several notable biological activities, which are summarized below:

Antiviral Activity

Research has indicated that adamantane derivatives, including this compound, possess antiviral properties. This is primarily attributed to their ability to inhibit viral replication mechanisms. For instance, compounds with an adamantyl group have been shown to be effective against viruses such as influenza and HIV .

Antimicrobial Activity

This compound has demonstrated antimicrobial activity against various bacterial strains. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent in treating infections .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has shown anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines and reduce inflammation in various models . This suggests potential applications in treating inflammatory diseases.

Case Studies

Several studies have evaluated the biological activity of adamantane derivatives:

- Antiviral Efficacy : A study on adamantane derivatives demonstrated that compounds with an adamantyl moiety significantly inhibited the replication of HIV-1 protease, showcasing their potential as antiviral agents .

- Cytotoxicity Against Cancer Cells : A recent investigation assessed the cytotoxic effects of various adamantane derivatives on cancer cell lines such as MCF7 (breast cancer) and HepG2 (liver cancer). Results indicated that certain derivatives exhibited IC50 values as low as 20 µM, indicating strong antiproliferative activity .

- Mechanism of Action : The mechanism by which this compound induces apoptosis in cancer cells was explored using RNA interference technology. The study found that compounds activated Nur77, a nuclear receptor involved in apoptosis regulation .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-Adamantaneethanol, and how are they experimentally determined?

- Answer : Key properties include molecular formula (C₁₂H₂₀O), molecular weight (180.29 g/mol), melting point (172–174°C), and solubility in polar solvents like ethanol. These are determined via:

- Melting point analysis : Differential scanning calorimetry (DSC) or capillary methods .

- Solubility profiling : Phase equilibria studies in ethanol/water mixtures using UV-Vis spectroscopy .

- Structural characterization : IR spectroscopy confirms hydroxyl and adamantane group vibrations .

- Data Table :

| Property | Method/Instrument | Reference |

|---|---|---|

| Melting point | DSC/Capillary tube | |

| Molecular weight | Mass spectrometry (MS) |

Q. What synthetic methodologies are most effective for producing high-purity this compound?

- Answer : Two primary approaches:

Hydroxylation of 1-Adamantane derivatives : Catalyzed by boron trifluoride etherate, followed by ethanol quenching and column chromatography (silica gel, hexane/ethyl acetate) .

Grignard reaction : Reaction of adamantyl magnesium bromide with ethylene oxide, requiring strict anhydrous conditions and inert atmosphere .

- Critical variables : Catalyst purity, temperature control (±2°C), and solvent drying (e.g., molecular sieves for ethanol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR, IR) during structural elucidation of this compound derivatives?

- Answer : Contradictions arise from conformational isomerism or solvent effects. Mitigation strategies:

- Cross-validation : Compare NMR (¹H, ¹³C) with high-resolution MS and X-ray crystallography .

- Computational modeling : Density functional theory (DFT) simulations to predict vibrational frequencies (IR) and chemical shifts (NMR) .

- Error analysis : Quantify signal-to-noise ratios and baseline drift in spectra using software like MestReNova .

Q. What experimental design principles optimize reaction yield in this compound synthesis while minimizing byproducts?

- Answer : Apply factorial design of experiments (DoE):

- Independent variables : Catalyst concentration, reaction temperature, and stirring rate .

- Dependent variables : Yield (%) and purity (HPLC area%).

- Statistical tools : ANOVA to identify significant factors; error bars in triplicate trials reduce uncertainty .

Q. How should researchers address discrepancies between theoretical and observed pharmacokinetic properties of this compound analogs?

- Answer : Discrepancies often stem from lipophilicity (logP) miscalculations. Methodological steps:

Experimental logP determination : Shake-flask method with octanol/water partitioning .

In silico refinement : Adjust atomic contribution parameters in software like MarvinSuite .

Biological validation : In vitro permeability assays (Caco-2 cells) to correlate logP with absorption rates .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.